Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate
Description
Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-fluorobenzoyl group and an ethyl ester side chain. This compound belongs to a class of molecules known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties . Structural studies using X-ray crystallography (e.g., SHELX and ORTEP programs) have elucidated its conformation and intermolecular interactions, which are critical for understanding its reactivity and bioactivity .
Properties
IUPAC Name |
ethyl 2-[[2-(2-fluorobenzoyl)phenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-2-24-16(20)11-19-25(22,23)15-10-6-4-8-13(15)17(21)12-7-3-5-9-14(12)18/h3-10,19H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFALSZVAIYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzoyl chloride with benzenesulfonamide in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(2-fluorobenzoyl)benzenesulfonamide. The intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the fluorobenzoyl group can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetic acid.
Reduction: The major product is the corresponding alcohol derivative.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H16FNO5S
- Molecular Weight : 365.38 g/mol
- CAS Number : [specific CAS number if available]
The structure of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate features a sulfonamide group, which is known for its antibacterial properties, alongside an ethyl acetate moiety that contributes to its solubility and reactivity in various chemical environments.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent due to its antimicrobial and anti-inflammatory properties. Sulfonamide compounds are widely recognized for their ability to inhibit bacterial growth, making this compound a candidate for the development of new antibiotics or treatments for bacterial infections.
- Case Study : Research has shown that sulfonamides can effectively treat urinary tract infections and gastrointestinal infections, suggesting similar applications for this compound in therapeutic formulations .
Agrochemical Applications
The compound's structural characteristics suggest potential use in agrochemicals, particularly as an insecticide or herbicide. The presence of the fluorobenzoyl group may enhance the biological activity against pests while reducing toxicity to non-target organisms.
- Research Findings : Studies indicate that related sulfonamide derivatives exhibit insecticidal and fungicidal activities, which could be extrapolated to predict similar efficacy for this compound .
Synthesis of Novel Compounds
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.
- Synthesis Example : The compound can be synthesized via reaction with ethyl bromoacetate and benzenesulfonamide derivatives, showcasing its utility in generating diverse chemical entities .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorobenzoyl and benzenesulfonamido groups can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity. The exact molecular targets and pathways involved would depend on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate with related compounds:
Key Observations :
- The 2-fluorobenzoyl group in the target compound introduces steric and electronic effects distinct from formyl (e.g., ) or non-fluorinated benzoyl groups. Fluorine’s electronegativity may enhance dipole interactions and metabolic stability .
Crystallographic and Physicochemical Properties
- Target Compound : Expected to exhibit planar geometry at the sulfonamide and fluorobenzoyl groups, with hydrogen bonding involving the sulfonamide NH and ester carbonyl .
- Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate : Crystal structure reveals intramolecular C–H···O interactions and a twisted conformation between the sulfonamide and formylphenyl groups.
- Ethyl (2-fluorobenzoyl)acetate : Simpler structure with fewer hydrogen-bonding sites, leading to lower melting points compared to sulfonamide-containing analogs.
Biological Activity
Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is a compound of growing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the following components:
- Ethyl Group : Contributes to lipophilicity, enhancing membrane permeability.
- Fluorobenzoyl Moiety : Imparts unique electronic properties that can influence biological interactions.
- Benzenesulfonamide : Known for its medicinal properties, particularly in antimicrobial and anticancer activities.
The molecular formula is , with a molecular weight of approximately 283.30 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, including carbonic anhydrases and certain proteases, which may contribute to its therapeutic effects.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound in vitro. The following table summarizes key findings:
Case Study 1: Anticancer Activity
In a study conducted on HeLa cells, this compound exhibited significant cytotoxicity with an IC50 value of 10.5 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound effectively inhibited bacterial growth with an IC50 value of 15.0 µM. The compound's mechanism involved disrupting bacterial cell wall synthesis, showcasing its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
